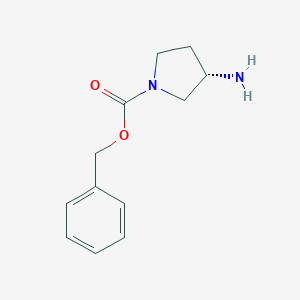

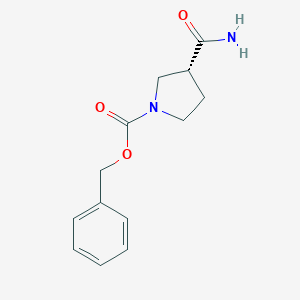

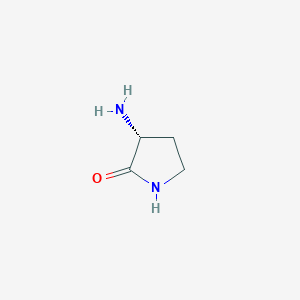

(R)-Benzyl 3-carbamoylpyrrolidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of “®-Benzyl 3-carbamoylpyrrolidine-1-carboxylate” and similar compounds often involves the use of the five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .

Molecular Structure Analysis

The molecular structure of “®-Benzyl 3-carbamoylpyrrolidine-1-carboxylate” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring—a phenomenon called “pseudorotation”—increases the three-dimensional (3D) coverage of the molecule .

Aplicaciones Científicas De Investigación

Efficient Synthesis of Chiral Building Blocks

A practical and efficient synthesis of a closely related compound, (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, was developed as a key chiral building block for the synthesis of biologically active compounds. This synthesis utilized a stereospecific and regioselective chlorination of in situ generated aziridinium ion, followed by nitrile anion cyclization, demonstrating an 84% overall yield from (R)-styrene oxide and was successfully scaled up to 17 kg output (Ohigashi, Kikuchi, & Goto, 2010).

Asymmetric Catalysis

Bioinspired chiral Mn-aminopyridine complexes were shown to efficiently catalyze the benzylic C−H oxidation of arylalkanes with hydrogen peroxide, affording enantiomerically enriched 1‐arylalkanols and ketones. This method highlights the application of similar chiral intermediates in achieving high enantioselectivity in oxidation reactions, important for pharmaceutical synthesis (Talsi, Samsonenko, Ottenbacher, & Bryliakov, 2017).

Synthesis of Stereoisomers

The first asymmetric syntheses of cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid were achieved. This research provides a foundation for the efficient asymmetric synthesis of cis-(3R,4R)- and trans-(3R,4S)-4-aminopyrrolidine carboxylic acids, pivotal for the development of novel pharmaceuticals (Bunnage, Davies, Roberts, Smith, & Withey, 2004).

Microwave Assisted Synthesis and Biological Activity

A microwave-assisted synthesis method was developed for 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives, showing significant yields. This synthesis pathway underscores the role of such compounds in the rapid development of new drugs due to their antimicrobial properties (Sreekanth & Jha, 2020).

Safety and Hazards

Propiedades

IUPAC Name |

benzyl (3R)-3-carbamoylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c14-12(16)11-6-7-15(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,14,16)/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMDNYSGEQPCAA-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)N)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1C(=O)N)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650684 |

Source

|

| Record name | Benzyl (3R)-3-carbamoylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Benzyl 3-carbamoylpyrrolidine-1-carboxylate | |

CAS RN |

1137013-14-9 |

Source

|

| Record name | Benzyl (3R)-3-carbamoylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-3-(3-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B111400.png)